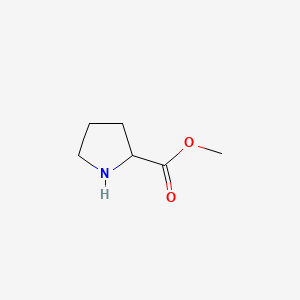

Methyl pyrrolidine-2-carboxylate

描述

Structure

3D Structure

属性

IUPAC Name |

methyl pyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-9-6(8)5-3-2-4-7-5/h5,7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLWYXBNNBYXPPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60943883 | |

| Record name | Methyl prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60943883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52183-82-1, 2133-40-6 | |

| Record name | Pyrrolidine-2-carboxylic acid methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52183-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl DL-prolinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052183821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60943883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl DL-prolinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.451 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL DL-PROLINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BQC0016L7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Strategies

Stereoselective Synthesis of Methyl Pyrrolidine-2-carboxylate and its Derivatives

Stereoselective synthesis is crucial for producing specific enantiomers of pyrrolidine (B122466) derivatives, as different stereoisomers can have vastly different biological activities. The methods to achieve this can be broadly categorized into using a pre-existing chiral source, known as the chiral pool, or creating chirality through asymmetric catalysis. nih.govmdpi.com

The most direct method for synthesizing enantiopure (S)-methyl pyrrolidine-2-carboxylate is through the chiral pool approach, utilizing the naturally occurring amino acid L-proline as the starting material. mdpi.comgoogle.com This strategy is efficient as the stereocenter at the C2 position is already established. The synthesis is typically a straightforward esterification reaction.

A common laboratory procedure involves reacting L-proline with methanol (B129727) in the presence of an activating agent such as thionyl chloride. prepchem.comprepchem.com Thionyl chloride reacts with methanol to form hydrogen chloride in situ, which protonates the carboxylic acid, making it more electrophilic for the nucleophilic attack by another molecule of methanol. This process yields this compound hydrochloride in quantitative amounts. prepchem.com The free ester can be obtained by subsequent neutralization. This method's primary advantage is its simplicity and the preservation of the original stereochemistry.

Catalytic asymmetric hydrogenation is a highly effective method for producing chiral pyrrolidines from unsaturated five-membered ring precursors, such as substituted pyrroles. This approach can create multiple stereocenters in a single step with a high degree of stereocontrol. nih.gov

Researchers have demonstrated the highly enantioselective hydrogenation of N-Boc-protected pyrrole-2-carboxylates. Using a ruthenium catalyst modified with a chiral bisphosphine ligand, (S,S)-(R,R)-PhTRAP, the corresponding (S)-proline derivative was obtained with 79% enantiomeric excess (ee). nih.gov The efficiency of this method improves significantly with more substituted pyrroles; 2,3,5-trisubstituted pyrroles can be hydrogenated with excellent enantioselectivity, ranging from 93% to 99.7% ee. nih.gov Another study highlighted a palladium-catalyzed partial hydrogenation of 2,5-disubstituted pyrroles, activated by a Brønsted acid, which yielded chiral 1-pyrrolines with up to 92% ee. acs.org

| Precursor | Catalyst System | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Methyl pyrrole-2-carboxylate (N-Boc) | Ru(η³-methallyl)₂(cod) / (S,S)-(R,R)-PhTRAP | (S)-proline derivative | 79% | nih.gov |

| 2,3,5-trisubstituted pyrroles (N-Boc) | Ru(η³-methallyl)₂(cod) / PhTRAP | Trisubstituted pyrrolidine | 93-99.7% | nih.gov |

| 2,5-disubstituted pyrroles | Pd-catalyst / Brønsted acid | 2,5-disubstituted 1-pyrroline | up to 92% | acs.org |

Organocatalysis, which uses small, chiral organic molecules to catalyze asymmetric transformations, has become a cornerstone of modern synthesis. nih.govmdpi.com L-proline itself is often described as the "simplest enzyme" because of its ability to act as a bifunctional catalyst. libretexts.org Its secondary amine can form nucleophilic enamines or electrophilic iminium ions with carbonyl compounds, while its carboxylic acid group can act as a general acid or base, often via hydrogen bonding, to activate the reaction partner and control the stereochemical outcome. mdpi.comlibretexts.org

Proline and its derivatives, such as diarylprolinol silyl (B83357) ethers, are highly effective in catalyzing reactions that form the pyrrolidine skeleton, including asymmetric Michael additions, Mannich reactions, and aldol (B89426) reactions. mdpi.comlibretexts.orgrsc.org For instance, the enantioselective Michael addition of nitroalkanes to 4-oxo-2-enoates, catalyzed by organocatalysts, has been developed to synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.org These organocatalytic methods are attractive due to their operational simplicity and the low toxicity of the catalysts. libretexts.org

Transition metal catalysis provides a versatile platform for the asymmetric synthesis of pyrrolidines. Chiral ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical course of the reaction. nih.govacs.org

A variety of metal-catalyzed reactions have been successfully applied to pyrrolidine synthesis:

C-H Insertion/Functionalization: Dirhodium(II) complexes are capable of catalyzing the insertion of a carbene into a C-H bond. Davies et al. developed a strategy using rhodium(II) catalysts for two consecutive C-H insertions into N-Boc-pyrrolidine to generate C2-symmetrical 2,5-disubstituted pyrrolidines with high enantio- and diastereocontrol. nih.govacs.org More recently, rhodium-catalyzed C-H functionalization of N-Boc-2,5-dihydro-1H-pyrrole has been shown to proceed with high selectivity, providing a key step in the synthesis of complex natural products. acs.org

Palladium-Catalyzed Arylation: Building on the work of Beak's asymmetric lithiation, Campos and co-workers developed an enantioselective palladium-catalyzed arylation of N-Boc-pyrrolidine. This method allows for the synthesis of a range of 2,5-diarylpyrrolidines with high selectivity. nih.govacs.org

Iridium-Catalyzed Reactions: Chiral iridium catalysts have been employed for the enantioselective synthesis of pyrrolidines. For example, a chiral iridacycle catalyst can achieve high yields and selectivities in the formation of 2,5-disubstituted pyrrolidines. nih.govacs.org

Biocatalysis with Repurposed Metalloenzymes: A novel approach involves repurposing haemoproteins, such as cytochrome P450, to perform asymmetric metal-catalyzed H-atom transfer (MHAT). Evolved P450 variants can catalyze radical cyclization reactions to form pyrrolidines with exceptional enantiomeric ratios (up to 98:2). bioengineer.org

| Reaction Type | Metal Catalyst System | Substrate Example | Key Feature | Reference |

|---|---|---|---|---|

| C-H Insertion | Chiral Rhodium(II) complexes | N-Boc-pyrrolidine | High enantio- and diastereocontrol | nih.govacs.org |

| Asymmetric Arylation | Palladium / Chiral Ligands | N-Boc-pyrrolidine | Synthesis of 2,5-diarylpyrrolidines | nih.govacs.org |

| Allylic Substitution | Chiral Iridacycle complexes | Allylic precursors | Access to both enantiomers | nih.govacs.org |

| Radical Cyclization | Repurposed Haemoprotein (Iron) | Unsaturated amines | Enantiomeric ratios up to 98:2 | bioengineer.org |

[3+2] Cycloaddition reactions are among the most powerful and convergent methods for constructing the five-membered pyrrolidine ring, often with excellent stereocontrol. mdpi.comacs.org The most common variant for pyrrolidine synthesis is the 1,3-dipolar cycloaddition between an azomethine ylide and a dipolarophile (typically an alkene). acs.orgrsc.org This reaction can simultaneously generate up to four stereogenic centers. acs.org

Azomethine ylides are versatile intermediates that are often generated in situ from the reaction of an α-amino acid ester (like a glycine (B1666218) or proline derivative) with an aldehyde or ketone. mdpi.comrsc.org The stereochemical outcome of the cycloaddition can be controlled by using chiral catalysts or chiral auxiliaries.

For example, a highly diastereoselective synthesis of densely substituted pyrrolidines has been achieved through the 1,3-dipolar cycloaddition of azomethine ylides with chiral N-tert-butanesulfinylazadienes. acs.org Using a silver carbonate (Ag₂CO₃) catalyst, a variety of proline derivatives with up to four stereocenters were obtained in good yields and with excellent diastereoselectivities. acs.org In another approach, iridium-catalyzed reductive generation of azomethine ylides from tertiary amides, followed by cycloaddition, provides efficient access to structurally complex pyrrolidines under mild conditions. acs.org These cycloaddition strategies are highly modular, allowing for the synthesis of a diverse library of pyrrolidine derivatives by varying the components of the reaction. acs.orgrsc.org

Cycloaddition Reactions for Pyrrolidine Core Construction

1,3-Dipolar Cycloaddition Reactions (e.g., Azomethine Ylides)

The 1,3-dipolar cycloaddition of azomethine ylides stands out as a powerful and convergent method for constructing the pyrrolidine ring. acs.orgmdpi.com This reaction involves the [3+2] cycloaddition of an azomethine ylide, a nitrogen-based 1,3-dipole, with a dipolarophile, typically an alkene or alkyne. mdpi.comwikipedia.org The versatility of this approach allows for the generation of multiple stereocenters in a single, often stereocontrolled, step. acs.orgwikipedia.org

Azomethine ylides are commonly generated in situ from various precursors, such as the condensation of α-amino acids or their esters (like glycine methyl ester) with aldehydes or the thermal or photochemical ring-opening of aziridines. wikipedia.orgacs.org The subsequent reaction with a suitable dipolarophile leads to the formation of a highly substituted pyrrolidine ring. For instance, the reaction of an azomethine ylide generated from an α-amino acid ester with an electron-deficient alkene can yield functionalized pyrrolidine-2-carboxylates.

The reaction is known for its high degree of regio- and diastereoselectivity. rsc.org The stereochemical outcome can often be predicted and controlled, favoring the formation of the endo product, analogous to the Diels-Alder reaction. wikipedia.org Furthermore, the development of catalytic enantioselective versions of this reaction, often employing chiral metal complexes, has enabled the synthesis of pyrrolidines with high enantiomeric excess. acs.org

An efficient protocol for synthesizing tricyclic pyrrolidinochromenes has been developed through an intramolecular 1,3-dipolar cycloaddition of azomethine ylides. These ylides are generated in situ from 1,3-dienyl ester tethered O-hydroxyarylaldehydes and glycine esters. This method is noted for its high regio- and diastereoselectivity, producing potentially bioactive pyrrolidine-fused tricyclic compounds in excellent yields across a broad range of substrates. A key feature of this reaction is the construction of two rings and four contiguous stereogenic centers, including an all-carbon quaternary center, in a single step. rsc.org

Domino 2-aza-Cope-[3+2] Dipolar Cycloaddition Sequences

A sophisticated extension of cycloaddition strategies is the domino 2-aza-Cope-[3+2] dipolar cycloaddition sequence. This one-pot, multicomponent procedure provides a highly efficient and stereoselective route to densely functionalized pyrrolidine rings. uvm.edunih.gov The reaction sequence is initiated by the formation of an azomethine ylide, which then undergoes a [3+2] cycloaddition. This is followed by a 2-aza-Cope rearrangement, a type of sigmatropic rearrangement, to furnish the final pyrrolidine scaffold.

This domino reaction has been shown to be both high-yielding and highly stereoselective for the endo cycloadduct. uvm.edunih.gov It allows for the creation of a quaternary stereogenic center with proximate allyl, ester, and secondary amine functionalities. uvm.edu The versatility of this method has been demonstrated by examining a series of homoallylamines across different dipolarophiles. uvm.edu Current research in this area focuses on developing asymmetric catalytic versions of this cycloaddition by incorporating chiral ligands with the metal catalyst, which would further enhance its utility in synthesizing complex, biologically active molecules. uvm.edu

C(sp3)-H Activation Strategies for Pyrrolidine Derivatization

Direct functionalization of C(sp3)-H bonds has emerged as a powerful tool in organic synthesis, offering a more atom- and step-economical approach to modifying existing molecular frameworks. In the context of pyrrolidine chemistry, C(sp3)-H activation strategies have been employed for the derivatization of the pyrrolidine ring. nih.gov

One notable application involves the synthesis of (2S,3R)-3-carboxyphenyl)pyrrolidine-2-carboxylic acid analogs. A highly efficient and fully enantioselective strategy based on C(sp3)-H activation methodology was developed. nih.gov This approach utilizes a directing group, such as 8-aminoquinoline, to guide a transition metal catalyst, like palladium, to selectively activate a specific C-H bond on the pyrrolidine ring. The activated position can then be coupled with a variety of partners, such as aryl halides, to introduce new substituents. nih.gov This method has proven powerful for creating libraries of compounds for structure-activity relationship (SAR) studies. nih.gov

More recently, enzymatic platforms are being developed for the intramolecular C(sp3)-H amination of organic azides to construct chiral pyrrolidines. acs.org Through directed evolution, enzymes like cytochrome P411 have been engineered to catalyze the insertion of alkyl nitrenes into C(sp3)-H bonds, yielding pyrrolidine derivatives with good enantioselectivity and catalytic efficiency. acs.orgnih.gov This biocatalytic approach offers a green and efficient alternative to traditional chemical methods.

Multi-Component Reactions for Pyrrolidine-2-carboxylate Synthesis

Multi-component reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials. tandfonline.comresearchgate.net MCRs are prized for their efficiency, atom economy, and ability to rapidly generate molecular complexity. researchgate.net

Several MCRs have been developed for the synthesis of pyrrolidine-2-carboxylates and their derivatives. tandfonline.com A common strategy involves the in situ generation of an azomethine ylide from an amino acid ester (such as a proline derivative) and an aldehyde, which then undergoes a [3+2] cycloaddition with a third component acting as a dipolarophile. tandfonline.comresearchgate.net

For example, a one-pot, three-component [3+2] cycloaddition reaction has been utilized to synthesize rhodanine-substituted spirooxindole pyrrolidine derivatives. This reaction involves the combination of an isatin, glycine methyl ester hydrochloride (to form the azomethine ylide), and a (Z)-5-arylidine-2-thioxothiazolidin-4-one in the presence of a base. tandfonline.com Similarly, various derivatives of pyrrolidine-2-carboxylates have been obtained through a one-pot multicomponent reaction between aldehydes, amino acid esters, and chalcones, facilitated by a base and an iodine initiator. tandfonline.com

These MCR approaches offer significant advantages in terms of operational simplicity and the ability to create diverse libraries of pyrrolidine derivatives for applications in drug discovery and materials science. researchgate.net

Enantioselective and Diastereoselective Control in Synthesis

The biological activity of pyrrolidine-containing molecules is often highly dependent on their stereochemistry. Therefore, the development of synthetic methods that allow for precise control over the formation of stereocenters is of paramount importance.

Strategies for Achieving High Enantiomeric Excess (ee)

Achieving high enantiomeric excess (ee) in the synthesis of chiral pyrrolidine-2-carboxylates is a key objective. icjs.us Several strategies have been successfully employed to this end:

Chiral Catalysts: The use of chiral catalysts is one of the most effective approaches for enantioselective synthesis. libretexts.org In the context of 1,3-dipolar cycloadditions of azomethine ylides, chiral metal-ligand complexes have proven to be very effective in controlling enantioselectivity. acs.org These catalysts create a chiral environment that favors the formation of one enantiomer over the other.

Chiral Auxiliaries: A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. icjs.us After the desired stereocenter is created, the auxiliary is removed. This method has been widely used in various synthetic transformations leading to chiral pyrrolidines.

Biocatalysis: Enzymes are highly efficient and selective chiral catalysts. Transaminases, for example, have been used in the asymmetric synthesis of 2-substituted pyrrolidines with excellent enantiomeric excesses (up to >99.5%). nih.gov This biocatalytic approach offers a sustainable and highly effective route to enantiopure N-heterocycles. nih.gov

Starting with Chiral Precursors: A straightforward approach is to start the synthesis from a readily available chiral starting material, often referred to as the "chiral pool." L-proline and its derivatives are common starting points for the synthesis of various chiral pyrrolidine-containing drugs. mdpi.com

The effectiveness of these strategies is often quantified by the enantiomeric excess (ee), which measures the degree to which one enantiomer is present in excess of the other. icjs.us

Diastereoselective Synthesis and Control of Stereocenters

Many synthetic routes to pyrrolidine-2-carboxylates can generate multiple stereocenters in a single step. Controlling the relative stereochemistry between these newly formed centers is a significant challenge.

1,3-Dipolar Cycloadditions: As previously mentioned, the 1,3-dipolar cycloaddition of azomethine ylides is a powerful tool for creating multiple stereocenters with a high degree of diastereoselectivity. acs.orgrsc.org The stereochemical outcome is often governed by steric and electronic factors, leading to the preferential formation of one diastereomer. acs.org

Domino Reactions: Domino reactions, such as the 2-aza-Cope-[3+2] dipolar cycloaddition, are also known for their high diastereoselectivity. nih.gov These reactions can construct complex polycyclic systems with excellent control over the relative stereochemistry of the newly formed chiral centers.

Substrate Control: The existing stereocenters in a substrate can influence the stereochemical outcome of a reaction. This principle is often exploited in the synthesis of complex molecules.

Catalyst Control: In addition to enantioselectivity, chiral catalysts can also influence the diastereoselectivity of a reaction, favoring the formation of a specific diastereomer.

The ability to control both enantioselectivity and diastereoselectivity is crucial for the synthesis of stereochemically pure and biologically active pyrrolidine-2-carboxylate derivatives.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being integrated into the synthetic routes for fine chemicals like this compound. The focus is on developing processes that are not only efficient but also environmentally benign. This includes the exploration of solvent-free reaction conditions and the use of enzymatic catalysts to improve the sustainability of the synthesis.

Traditional methods for the esterification of proline to yield this compound often involve the use of hazardous reagents like thionyl chloride and large volumes of organic solvents, leading to significant waste generation. rsc.orgprepchem.com For instance, a common laboratory-scale synthesis involves the reaction of proline with methanol in the presence of thionyl chloride, which generates sulfur dioxide and hydrogen chloride as byproducts. prepchem.com While effective, this method poses environmental and safety concerns.

To address these shortcomings, research has focused on alternative, cleaner synthetic strategies. One such approach is the use of solid acid catalysts or reagents that can be easily recovered and reused, thereby minimizing waste. Another promising avenue is the development of solvent-free or neat reaction conditions. Mechanochemical synthesis, which involves reactions conducted in the solid state with mechanical energy input, represents a frontier in solvent-free chemistry, though its specific application to this compound is an area of ongoing research. researchgate.net

The overarching goal of these green approaches is to improve the atom economy of the reaction, reduce the E-factor (environmental factor), and eliminate the use of toxic and volatile organic solvents. While direct, industrially applied solvent-free methods for this compound are not yet widely documented in publicly available literature, the principles are well-established within the synthesis of related amino acid esters. nih.gov The development of such processes is crucial for the large-scale, sustainable production of this important chiral intermediate.

| Parameter | Traditional Method (e.g., Thionyl Chloride) | Green Chemistry Goal |

| Solvent | Dichloromethane (B109758), Methanol | Solvent-free or green solvents (e.g., water, supercritical CO2) |

| Reagent | Thionyl Chloride | Recyclable solid acid catalyst, Trimethylchlorosilane |

| Byproducts | SO2, HCl | Minimal or benign byproducts |

| Waste | Significant solvent and reagent waste | Reduced E-factor, high atom economy |

Biocatalysis has emerged as a powerful tool in green chemistry, offering high selectivity and mild reaction conditions for the synthesis of complex molecules. In the context of this compound, enzymatic methods, particularly those employing lipases, have shown considerable promise.

Lipases are hydrolases that can catalyze esterification reactions in non-aqueous environments. researchgate.netnih.gov The lipase-catalyzed synthesis of proline esters takes advantage of this reverse hydrolytic activity. A notable example is the use of immobilized Candida antarctica lipase (B570770) B (CALB), commercially available as Novozym 435, for the esterification of N-protected proline derivatives. researchgate.netnih.gov These enzymatic reactions are often characterized by high enantioselectivity, which is a critical factor in the synthesis of chiral compounds.

Research has demonstrated the feasibility of lipase-catalyzed resolution of (R,S)-N-protected proline derivatives, where the enzyme selectively catalyzes the hydrolysis or esterification of one enantiomer, allowing for the separation of the desired stereoisomer with high optical purity. researchgate.net For instance, the hydrolysis of (R,S)-N-Cbz-proline 1,2,4-triazolide (B493401) using CALB showed excellent enantioselectivity. researchgate.net The reaction conditions, such as the choice of solvent and water content, are crucial for optimizing the enzyme's activity and selectivity. rsc.orgnih.gov

The biocatalytic synthesis of pyrrolidine derivatives is an active area of research, with ongoing efforts to discover and engineer novel enzymes with improved catalytic efficiency and substrate scope. rsc.orgnih.govacs.org Directed evolution of enzymes like cytochrome P450 has enabled the construction of chiral pyrrolidines through intramolecular C-H amination, showcasing the potential of biocatalysis to create complex heterocyclic structures from simple precursors. nih.govacs.org While the direct enzymatic synthesis of this compound from proline and methanol is a subject for further investigation, the principles established with related substrates pave the way for future developments in this area.

| Enzyme | Substrate | Reaction Type | Key Findings |

| Candida antarctica lipase B (CALB) | (R,S)-N-Cbz-proline 1,2,4-triazolide | Hydrolysis | High enzyme activity and excellent enantioselectivity (V S/V R > 100). researchgate.net |

| Candida antarctica lipase B (CALB) | L-proline and ammonia (B1221849) | Amidation | Achieved 80% conversion at 145 mM substrate concentration, avoiding racemization and hazardous solvents. rsc.org |

| Myceliophthora thermophila laccase | Catechols and 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones | Oxidation and 1,4-addition | Efficient and stereoselective synthesis of functionalized pyrrolidine-2,3-diones. rsc.org |

| Engineered Cytochrome P411 | Organic azides | Intramolecular C(sp3)–H amination | Construction of chiral pyrrolidine derivatives with good enantioselectivity and catalytic efficiency. nih.govacs.org |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules, including methyl pyrrolidine-2-carboxylate.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for determining the carbon framework and the chemical environment of protons within the this compound molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The chemical shifts provide information about the type of carbon (e.g., C=O, C-N, CH₂, CH₃).

Interactive Data Table: Representative NMR Data for this compound Derivatives Please note that exact chemical shifts can vary based on the solvent and specific derivative.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C=O | - | ~170-175 |

| C2 | ~3.5-4.0 (t) | ~60-65 |

| C3 | ~1.8-2.2 (m) | ~25-30 |

| C4 | ~1.8-2.2 (m) | ~25-30 |

| C5 | ~2.8-3.2 (t) | ~45-50 |

| O-CH₃ | ~3.6-3.8 (s) | ~50-55 |

| N-H | Variable | - |

Note: (s) = singlet, (t) = triplet, (m) = multiplet. Data is compiled from typical ranges for similar structures.

For a more detailed structural analysis, two-dimensional (2D) NMR techniques are employed. youtube.comstudylib.netsdsu.edu These experiments reveal correlations between different nuclei, providing a comprehensive map of the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.eduemerypharma.com It helps to identify adjacent protons in the pyrrolidine (B122466) ring.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. youtube.comsdsu.edu It allows for the unambiguous assignment of proton signals to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. youtube.comsdsu.eduemerypharma.com It is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule.

Since this compound possesses a chiral center at the C2 position, it can exist as two enantiomers (R and S). Standard NMR techniques cannot distinguish between enantiomers. However, by using chiral solvating agents (CSAs) or chiral derivatizing agents, it is possible to induce diastereomeric interactions that result in separate NMR signals for each enantiomer. libretexts.org This allows for the determination of the enantiomeric purity of a sample. libretexts.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. nih.gov It provides information about the molecular weight and elemental composition of a compound. sigmaaldrich.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule with a high degree of confidence. nih.govresearchgate.netmeasurlabs.comnih.gov This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Interactive Data Table: HRMS Data for this compound

| Property | Value |

| Molecular Formula | C₆H₁₁NO₂ sigmaaldrich.com |

| Molecular Weight | 129.16 g/mol sigmaaldrich.com |

| Exact Mass | 129.07898 Da |

In mass spectrometry, molecules are often fragmented into smaller, characteristic ions. whitman.edulibretexts.org The analysis of these fragmentation patterns can provide valuable structural information. whitman.edulibretexts.org For this compound, common fragmentation pathways may involve the loss of the methoxycarbonyl group or cleavage of the pyrrolidine ring. The stability of the resulting carbocations influences the intensity of the observed fragment ions. libretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. libretexts.org Different functional groups vibrate at characteristic frequencies, resulting in a unique IR spectrum. ucdavis.edu

For this compound, the key functional groups and their expected IR absorption ranges are:

C=O stretch (ester): A strong absorption band typically appears in the range of 1750-1735 cm⁻¹. chemmunity.com

N-H stretch (secondary amine): A moderate absorption is expected around 3400-3300 cm⁻¹.

C-H stretch (alkane): Absorptions from the C-H bonds of the pyrrolidine ring and methyl group are typically observed in the 3000-2850 cm⁻¹ region. libretexts.org

C-N stretch: This absorption is usually found in the 1250-1020 cm⁻¹ range.

The presence and position of these characteristic absorption bands in the IR spectrum provide strong evidence for the presence of the ester and secondary amine functionalities within the this compound structure. youtube.com

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography stands as a definitive method for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline state. This technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, which is crucial for understanding the structure-activity relationships of compounds like this compound and its derivatives.

In a detailed investigation of the enantiopure derivative, (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate, X-ray diffraction was employed to elucidate its solid-state structure and confirm its absolute configuration. nih.govnih.gov The study highlighted the challenges associated with compounds composed of light atoms (C, H, N, O), which exhibit weak anomalous scattering, making the determination of the absolute structure non-trivial. nih.goviucr.org

Initial analysis using Mo Kα radiation confirmed the chiral space group but was inconclusive regarding the absolute configuration. nih.govnih.gov A subsequent data collection using longer wavelength Cu Kα radiation provided more reliable indicators for the correct handedness of the molecule, although with high standard uncertainties. nih.govnih.gov This underscores the importance of selecting appropriate experimental conditions in X-ray crystallography.

The crystal structure analysis revealed significant details about the molecule's conformation and intermolecular interactions. The pyrrolidine ring adopts a nonplanar conformation. nih.gov A key feature at the molecular level is an intramolecular N—H⋯O hydrogen bond. nih.goviucr.org In the crystal lattice, neighboring molecules are linked by N—H⋯N contacts, forming chains. nih.goviucr.org

The combination of diffraction data with theoretical calculations and other spectroscopic techniques, such as Circular Dichroism, ultimately allowed for the confident assignment of the (S)-configuration at the chiral center of the pyrrolidine ring. nih.goviucr.org

Interactive Data Table: Crystallographic Data for (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate

| Parameter | Value |

| Chemical Formula | C₁₃H₁₈N₂O₄ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.2345 (3) |

| b (Å) | 11.4567 (5) |

| c (Å) | 14.8972 (6) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

Data sourced from a 2019 study on a chiral pyrrolidine derivative. nih.govnih.gov

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. It is particularly valuable for determining the absolute configuration and studying the conformational properties of chiral compounds in solution.

The chiral nature of the pyrrolidine ring in this compound and its derivatives makes CD spectroscopy an ideal tool for their stereochemical analysis. For the derivative (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate, experimental CD spectroscopy was used in conjunction with X-ray crystallography to confirm its absolute configuration. nih.goviucr.org

The experimental electronic CD spectrum, recorded in methanol (B129727), exhibited distinct Cotton effects. iucr.org A positive Cotton effect was observed at 278.40 nm, and a negative Cotton effect was seen at 245.60 nm. iucr.org To corroborate these findings, theoretical CD spectra were calculated for both the (S) and (R) enantiomers using time-dependent density functional theory (TD-DFT). nih.goviucr.org

The calculated spectrum for the S-configured stereoisomer showed excellent agreement with the experimental spectrum, confirming the absolute configuration determined by the combined crystallographic and spectroscopic analysis. nih.goviucr.org The observed Cotton effects were attributed to specific electronic transitions. The positive band around 278 nm was primarily due to the π–π* transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). nih.goviucr.org The negative band around 243 nm was also ascribed to a π–π* transition, with a minor contribution from a σ–π* transition. iucr.org

This synergistic approach, where experimental CD data is compared with quantum mechanical calculations, provides a high degree of confidence in assigning the absolute structure of chiral pyrrolidine derivatives. nih.goviucr.org

Interactive Data Table: Experimental CD Spectral Data for (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate

| Wavelength (nm) | Cotton Effect | Associated Electronic Transitions |

| 278.40 | Positive | π–π* (HOMO → LUMO) |

| 245.60 | Negative | π–π* and σ–π* |

Data sourced from a 2019 study combining crystallographic and spectroscopic techniques. iucr.org

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule in its ground and excited states.

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular geometry and electronic properties of chemical compounds. By approximating the electron density of a system, DFT balances computational cost with high accuracy, making it suitable for a range of chemical investigations. nih.gov For methyl pyrrolidine-2-carboxylate, DFT calculations are employed to determine its most stable three-dimensional structure, a process known as geometry optimization.

The process involves selecting a functional (such as PBE0 or B3LYP) and a basis set (e.g., 6-311G(d) or cc-pVTZ) to solve the electronic structure equations. nih.gov The output of a geometry optimization provides key structural parameters. For instance, in a study of the related molecule methyl 1H-pyrrole-2-carboxylate, the ωB97XD/6-311++G(d,p) level of theory was used to perform calculations. mdpi.com Such calculations yield precise information on bond lengths, bond angles, and dihedral angles that define the molecule's shape. The electronic structure, including the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO), is also determined, which is crucial for understanding the molecule's reactivity. researchgate.net

Table 1: Representative Geometric Parameters for this compound (Hypothetical DFT Data) This table illustrates typical data obtained from a DFT geometry optimization. Actual values depend on the specific level of theory used.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value |

| Bond Length | C(5) | O(1) | - | ~1.21 Å |

| C(5) | O(2) | - | ~1.35 Å | |

| N(1) | H(1) | - | ~1.01 Å | |

| C(2) | N(1) | - | ~1.47 Å | |

| Bond Angle | O(1) | C(5) | O(2) | ~124° |

| C(2) | N(1) | C(4) | ~108° | |

| Dihedral Angle | O(1) | C(5) | C(2) | N(1) |

The five-membered pyrrolidine (B122466) ring of this compound is not planar and exhibits significant conformational flexibility. It typically adopts puckered conformations, often described as "envelope" or "twist" forms, to relieve ring strain. nih.gov Computational methods are essential for exploring the potential energy surface (PES) of the molecule, which maps the energy of the molecule as a function of its geometry. chemrxiv.orgchemrxiv.org

Conformational analysis involves systematically altering key dihedral angles and calculating the corresponding energy of each conformer. This process identifies the lowest-energy (most stable) conformations and the energy barriers between them. For pyrrolidine-containing structures, these analyses reveal that multiple conformers can be significantly populated at equilibrium. researchgate.net The resulting energy landscape provides a detailed picture of the molecule's flexibility and the relative populations of different shapes it can adopt in solution. nih.govnih.gov

Table 2: Hypothetical Relative Energies of Pyrrolidine Ring Pucker Conformations This table shows an example of how conformational energies are reported, indicating the stability of different ring puckers.

| Conformation | Description | Relative Energy (kcal/mol) |

| Conformer A | Cγ-endo (Envelope) | 0.00 |

| Conformer B | Cβ-exo (Envelope) | 0.75 |

| Conformer C | Twist (Cγ-endo/Cβ-exo) | 1.10 |

Once a molecule's geometry is optimized using DFT, the same theoretical framework can be used to predict its spectroscopic properties. By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies corresponding to infrared (IR) absorption peaks can be determined. researchgate.net This allows for the assignment of experimental IR spectra. For example, in studies of related N-methylpyrrolidine, characteristic peaks for CH₂, and CH₃ stretching were identified between 2769-2964 cm⁻¹. researchgate.net For this compound, key predicted vibrations would include the C=O stretch of the ester, the N-H stretch, and various C-H and C-N stretching and bending modes.

Similarly, theoretical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding around each nucleus (e.g., ¹H, ¹³C) within the optimized molecular structure, a theoretical NMR spectrum can be generated. researchgate.net These predictions are invaluable for interpreting complex experimental spectra and confirming the structure of the compound.

Table 3: Predicted vs. Typical Experimental IR Frequencies for Key Functional Groups This table compares theoretically predictable vibrational frequencies with standard experimental values.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

| N-H Stretch | Secondary Amine | ~3350 | 3300-3500 |

| C-H Stretch | Alkane (CH₂) | ~2950 | 2850-2960 |

| C=O Stretch | Ester | ~1735 | 1735-1750 |

| C-O Stretch | Ester | ~1200 | 1150-1250 |

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular life. nih.gov For this compound, MD simulations can reveal the full extent of its conformational flexibility, including the puckering of the pyrrolidine ring and the rotation of the methyl carboxylate side chain. nih.gov These simulations show how the molecule interacts with its environment, such as solvent molecules, and how these interactions can influence its preferred conformation. nih.gov

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the energy profile of a reaction pathway, theoretical studies can identify the transition states—the high-energy structures that connect reactants to products. DFT calculations are frequently used to determine the geometries and energies of reactants, products, and transition states. acs.org For this compound, this could involve studying reactions such as N-alkylation, ester hydrolysis, or its participation in cycloaddition reactions. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility.

Intermolecular Interactions and Hydrogen Bonding Analysis

This compound has functional groups capable of forming significant intermolecular interactions, particularly hydrogen bonds. The secondary amine (N-H) group can act as a hydrogen bond donor, while the carbonyl oxygen and the ester oxygen can act as hydrogen bond acceptors. Theoretical methods are used to analyze the strength and geometry of these interactions.

Table 4: Analysis of Potential Hydrogen Bonds in this compound This table details the types of hydrogen bonds the molecule can form, which can be characterized computationally.

| Donor Group | Acceptor Group | Type of Interaction | Typical Calculated Distance (D-A) |

| N-H | O=C (carbonyl) | Intermolecular H-bond | ~2.9 - 3.1 Å |

| N-H | O-CH₃ (ester) | Intermolecular H-bond | ~3.0 - 3.2 Å |

| C-H | O=C (carbonyl) | Weak Intermolecular H-bond | ~3.2 - 3.5 Å |

Applications in Medicinal and Agrochemical Chemistry

Methyl Pyrrolidine-2-carboxylate as a Key Intermediate in Drug Synthesisgoogle.commedchemexpress.com

The pyrrolidine (B122466) scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. researchgate.net this compound, as a derivative of proline, provides a readily available and modifiable template for the construction of complex pharmaceutical agents. medchemexpress.com Its utility spans a diverse range of therapeutic areas, from neurological disorders to cancer.

Precursors for Drugs Targeting Neurological Disorders

The pyrrolidine ring is a core component of several drugs aimed at treating neurological conditions. For instance, the nootropic drug Piracetam, known for its cognitive-enhancing effects, is a pyrrolidinone derivative. While not a direct precursor, the fundamental structure of this compound provides the essential framework for creating analogues and derivatives investigated for conditions like Alzheimer's disease, Parkinson's disease, and attention deficit hyperactivity disorder (ADHD). google.com The development of such compounds often involves the modification of the pyrrolidine ring to optimize blood-brain barrier penetration and target engagement. google.com

Building Block for Analgesics and Pain Management Compounds

Pyrrolidine derivatives have been instrumental in the development of potent analgesics, primarily through their use as scaffolds for opioid receptor ligands. Researchers have synthesized novel pyrrolidine-based molecules that exhibit high affinity and selectivity for the mu-opioid receptor, a key target in pain management. scbt.com While direct synthesis from this compound is not always the primary route, its structural motifs are central to the design of these analgesic compounds. The synthesis of new pyrrolidine derivatives is an active area of research for developing non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved efficacy and side-effect profiles. echemi.com

Role in the Synthesis of Specific Pharmaceuticals (e.g., Daridorexant, Trofinetide, Avanafil)

This compound and its close derivatives are key starting materials or intermediates in the synthesis of several modern pharmaceuticals.

Daridorexant: This dual orexin (B13118510) receptor antagonist, used for the treatment of insomnia, is synthesized using (S)-2-methylpyrrolidine-2-carboxylate hydrochloride as a key building block. google.comorgsyn.org The synthesis involves the coupling of this pyrrolidine derivative with other complex chemical moieties to construct the final drug molecule. sigmaaldrich.com

Trofinetide: Approved for the treatment of Rett syndrome, Trofinetide is a synthetic analogue of a naturally occurring tripeptide. google.com Its structure features a modified proline residue, highlighting the importance of the pyrrolidine core that can be derived from precursors like this compound. google.com

Avanafil: This phosphodiesterase type 5 (PDE5) inhibitor, used to treat erectile dysfunction, is synthesized from (S)-prolinol. researchgate.net (S)-prolinol is readily prepared by the reduction of proline or its esters, such as this compound.

Table 1: Pharmaceuticals Synthesized from this compound Derivatives

| Drug Name | Therapeutic Area | Role of Pyrrolidine Intermediate |

|---|---|---|

| Daridorexant | Insomnia | Key building block ((S)-2-methylpyrrolidine-2-carboxylate HCl) google.comsigmaaldrich.com |

| Trofinetide | Rett Syndrome | Structural core based on a modified proline residue google.com |

| Avanafil | Erectile Dysfunction | Synthesized from (S)-prolinol, a reduction product of proline esters researchgate.net |

Synthesis of Anticancer and Antimicrobial Agents

The pyrrolidine nucleus is a common feature in many compounds developed for their anticancer and antimicrobial properties.

Anticancer Agents: Researchers have designed and synthesized numerous pyrrolidine and pyrrolidinone derivatives that exhibit significant antiproliferative activity against various cancer cell lines. nih.gov For example, certain 5-chloro-indole-2-carboxylate derivatives incorporating a pyrrolidine moiety have shown potent inhibitory effects on mutant EGFR/BRAF pathways, which are crucial targets in cancer therapy. bldpharm.com Another study detailed the synthesis of 2-arylthiazolidine-4-carboxylic acid amides, which include a pyrrolidine-like structure and have demonstrated selective growth-inhibition activity against melanoma and prostate cancer cells. youtube.com

Antimicrobial Agents: Derivatives of this compound have been investigated as potential antimicrobial agents. A series of polysubstituted methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives displayed interesting antibacterial activity against Acinetobacter baumannii and significant antimycobacterial activity against Mycobacterium tuberculosis. sigmaaldrich.com Furthermore, novel 5-oxopyrrolidine derivatives have shown promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains. youtube.com

Table 2: Examples of Anticancer and Antimicrobial Pyrrolidine Derivatives

| Compound Class | Biological Activity | Key Findings | Reference |

|---|---|---|---|

| 5-Chloro-indole-2-carboxylate-pyrrolidine derivatives | Anticancer | Potent inhibitors of mutant EGFR/BRAF pathways. bldpharm.com | bldpharm.com |

| 2-Arylthiazolidine-4-carboxylic acid amides | Anticancer | Selective growth-inhibition of melanoma and prostate cancer cells. youtube.com | youtube.com |

| Methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylates | Antimicrobial | Active against A. baumannii and M. tuberculosis. sigmaaldrich.com | sigmaaldrich.com |

| 5-Oxopyrrolidine derivatives | Antimicrobial | Active against multidrug-resistant S. aureus. youtube.com | youtube.com |

Development of Enzyme Inhibitors and Receptor Ligands

The conformational rigidity and chirality of the pyrrolidine ring make it an ideal scaffold for designing molecules that can selectively interact with the active sites of enzymes and receptors.

Enzyme Inhibitors: this compound derivatives are precursors to potent enzyme inhibitors. A notable example is the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors, such as Vildagliptin, which are used in the treatment of type 2 diabetes. The synthesis of these inhibitors often utilizes (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, which can be prepared from L-proline derivatives. echemi.com

Receptor Ligands: The pyrrolidine structure is a key element in the design of ligands for various receptors. For instance, it has been used to develop selective antagonists for the mu-opioid receptor, which are important for pain management research. scbt.com Additionally, pyrrolidine-containing compounds have been synthesized as ligands for sigma receptors, which are implicated in a variety of neurological and psychiatric disorders. youtube.com

Applications in Agrochemical Synthesis and Plant Growth Regulators

The versatility of the pyrrolidine scaffold extends to the field of agriculture, where it is found in compounds designed as pesticides and plant growth regulators.

While specific, commercially available agrochemicals directly synthesized from this compound are not widely documented in public literature, the broader class of pyrrolidine derivatives has significant applications. For example, certain pyrrolidinones have been patented for their use as herbicides, demonstrating the potential of this chemical class in weed control. google.com Another patent describes pesticide preparations containing N-substituted 2-pyrrolidone-4-carboxylic acid esters, which share structural similarities with this compound. nih.gov

The pyrrolidine ring is also a component of natural and synthetic molecules with plant growth regulating properties. youtube.com These regulators can influence various aspects of plant development, including root initiation, stem elongation, and flowering. youtube.com The structural features of this compound make it a plausible starting point for the synthesis of novel plant growth regulators, although specific examples are not prevalent in published research. The inherent biological activity of the pyrrolidine nucleus continues to make it an attractive scaffold for the discovery of new and effective agrochemicals. google.com

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For derivatives of this compound, the pyrrolidine ring serves as a versatile scaffold whose biological activity can be finely tuned by introducing various substituents. nih.gov The stereochemistry of the carbons within the pyrrolidine ring and the spatial orientation of its substituents are critical factors that can lead to different biological profiles due to varied binding modes with target proteins. nih.gov

Research into the SAR of pyrrolidine derivatives has revealed key insights. For instance, in a series of pyrrolidine-2,5-dione-acetamides developed as anticonvulsant agents, the activity was significantly influenced by the substituent at the 3-position of the pyrrolidine-2,5-dione ring and the nature of the phenylpiperazine group attached to an acetamide (B32628) fragment. nih.gov Specifically, a non-aromatic sec-butyl group at the 3-position combined with a 3-trifluoromethylphenylpiperazine fragment showed enhanced anticonvulsant activity. nih.gov

In another class of compounds, (piperidinosulfonamidophenyl)pyrrolidin-2-ones, which act as inhibitors of the aldo-keto reductase enzyme AKR1C3, SAR studies highlighted the critical role of the sulfonamide group. researchgate.net Variations in the position, planarity, or electronic properties of the pyrrolidinone ring, or changes to the size and polarity of the piperidino ring, resulted in a significant loss of inhibitory activity. researchgate.net This indicates a highly specific binding interaction where the core pyrrolidine structure is essential for maintaining the compound's potency.

Furthermore, studies on carbapenem (B1253116) derivatives with a pyrrolidin-4-ylthio group at the C-2 position have shown that substitutions on the pyrrolidine ring are crucial for antibacterial activity and stability against renal dehydropeptidase-I. researchgate.net The introduction of a hydroxyalkyl or carbamoyl (B1232498) group at the 2'-position of the pyrrolidine ring was explored, with one derivative, (1R,5S,6S)-2-[(2S,4S)-2-¿(2-hydroxy)ethylmercaptomethyl¿pyrrolidin-4-ylthio]-6-[(1R)-I-hydroxyethyl]-1-methyl-1-carbapen-2-em-3-carboxylic acid, demonstrating the most potent and well-balanced activity. researchgate.net

Table 1: SAR Findings for Pyrrolidine Derivatives

| Compound Class | Target/Application | Key SAR Findings | Reference |

|---|---|---|---|

| Pyrrolidine-2,5-dione-acetamides | Anticonvulsant | Substituent at position 3 of the dione (B5365651) ring and the type of phenylpiperazine attached to the acetamide fragment influence activity. | nih.gov |

| (Piperidinosulfonamidophenyl)pyrrolidin-2-ones | AKR1C3 Inhibition | The sulfonamide group is critical for activity; variations in the pyrrolidinone ring's position or electronics diminish potency. | researchgate.net |

| 2-(Functionalized Pyrrolidin-4-ylthio)-1β-methylcarbapenems | Antibacterial | Substituents on the pyrrolidine ring, such as hydroxyalkyl groups, are key for potent antibacterial activity and enzyme stability. | researchgate.net |

Biochemical Research Applications

This compound and its analogs are valuable tools in neurochemical research, particularly in studies of amino acid and neurotransmitter pathways. The pyrrolidine scaffold is a key component of compounds designed to interact with receptors and transporters in the central nervous system (CNS).

One significant area of research is its role in modulating glutamate (B1630785) neurotransmission. A derivative, the 4-methyl analog of L-trans-2,4-pyrrolidine dicarboxylate (L-trans-2,4-PDC), a known potent inhibitor of glutamate transporters, was found to have increased potency and to act as a non-substrate inhibitor at the rat forebrain synaptosomal glutamate transporter. nih.gov This contrasts with the parent compound, which acts as a substrate. This modification from a substrate to a non-substrate inhibitor through methylation provides a powerful tool for studying the physiological properties of glutamate transporters. nih.gov Conformationally locked analogs like 2,4-methanopyrrolidine-2,4-dicarboxylate have been studied as mimics of the neurotransmitter glutamate, serving as inhibitors for sodium-dependent excitatory amino acid transporters (EAATs) and helping to elucidate the relevant pharmacophores for these transporters. rsc.org

Furthermore, derivatives such as Methyl 1-methylpyrrolidine-2-carboxylate act as ligands for dopamine (B1211576) receptors in the CNS. cymitquimica.com This compound exhibits agonistic activity and can inhibit the release of dopamine, making it a useful probe for studying dopaminergic pathways and their roles in various neurological processes. cymitquimica.com The development of pyrrolidine-based compounds has also led to selective antagonists for different subtypes of ionotropic glutamate receptors (iGluRs), including NMDA receptors, which are crucial for fast signal transmission in the brain. nih.gov

Table 2: Applications in Neurotransmitter Pathway Research

| Derivative/Analog | Target System | Key Finding | Reference |

|---|---|---|---|

| 4-Methyl-L-trans-2,4-pyrrolidine dicarboxylate | Glutamate Transporters | Methylation converts the compound from a substrate to a more potent, non-substrate inhibitor. | nih.gov |

| Methyl 1-methylpyrrolidine-2-carboxylate | Dopamine Receptors | Acts as a dopamine receptor ligand with agonistic activity, inhibiting dopamine release. | cymitquimica.com |

| 2,4-Methanopyrrolidine-2,4-dicarboxylate | Excitatory Amino Acid Transporters (EAATs) | Serves as a conformationally locked glutamate mimic to study EAAT inhibitor pharmacophores. | rsc.org |

| 3-Carboxy-3-phenylproline Analogs | NMDA Receptors | Synthetic analogs show high potency and selectivity as NMDA receptor antagonists. | nih.gov |

This compound is an analog of the amino acid proline. Proline's unique pyrrolidine ring imposes significant conformational constraints on the polypeptide backbone, which is essential for protein structure and function. nih.gov Proline analogs are widely used in biochemical research to probe and modulate protein structure, stability, and folding. nih.govmdpi.com

The incorporation of proline analogs into proteins can alter their properties in predictable ways. The five-membered pyrrolidine ring restricts the backbone dihedral angle φ, which in turn limits the available conformational space of the polypeptide chain. nih.gov Introducing substituents onto the proline ring can further influence its conformational preferences, such as the puckering of the ring or the cis/trans isomerization of the peptide bond preceding the proline residue (the Xaa-Pro bond). mdpi.comthieme-connect.de

For example, expanding the five-membered ring to a six-membered one (piperidine-2-carboxylic acid) can add hydrophobic packing interactions, while contracting it (azetidine-2-carboxylic acid) can remove them. nih.gov Electron-withdrawing substituents on the pyrrolidine ring can affect the kinetics of cis/trans isomerization, a process that is often a rate-limiting step in protein folding. thieme-connect.de These established conformational preferences allow researchers to investigate the effects of specific structural properties on protein function, such as identifying key isomerization events in ion channel opening or demonstrating the stereoelectronic basis for the stability of collagen. nih.gov

Table 3: Effects of Proline Analogs on Protein Structure

| Proline Analog Feature | Effect on Protein Structure/Function | Reference |

|---|---|---|

| Pyrrolidine Ring | Restricts backbone dihedral angles, reducing conformational space. | nih.gov |

| Ring Size Variation | Modulates hydrophobic packing interactions (e.g., piperidine-2-carboxylic acid vs. azetidine-2-carboxylic acid). | nih.gov |

| Ring Substitution | Influences ring pucker and cis/trans isomerization of the Xaa-Pro peptide bond. | mdpi.comthieme-connect.de |

| Global Incorporation | Can be used to modulate the overall properties of recombinant proteins, such as stability and function. | nih.gov |

Studies on the metabolic fate of related compounds, such as N-methyl-2-pyrrolidone (NMP), provide insight into the potential metabolic pathways for this compound. Research in humans has shown that after oral administration, NMP is extensively metabolized. nih.govlu.se

The major metabolic pathway involves hydroxylation. The primary metabolites identified in urine are 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP), N-methylsuccinimide (MSI), and 2-hydroxy-N-methylsuccinimide (2-HMSI). nih.govlu.se In one human study, the mean excreted fractions of the administered NMP dose were approximately 44% as 5-HNMP and 20% as 2-HMSI, with only a small fraction (0.8%) excreted as the unchanged parent compound. nih.govlu.se This indicates that the pyrrolidine ring is susceptible to oxidative metabolism.

In other organisms, such as the honey bee, NMP is also detoxified primarily through a cytochrome P450-mediated pathway. nih.gov Differences in metabolic capacity were observed between larvae and adult bees, with larvae showing a higher percentage of the unmetabolized parent compound, suggesting lower cytochrome P450 enzyme activity. nih.gov This highlights that the rate and products of metabolism can vary significantly between species and developmental stages. These findings suggest that this compound would likely undergo similar oxidative transformations in biological systems, primarily involving hydroxylation of the pyrrolidine ring.

Table 4: Metabolites of N-Methyl-2-Pyrrolidone (NMP) in Humans

| Metabolite | Mean Excreted Fraction (%) | Half-life in Urine (hours) | Reference |

|---|---|---|---|

| N-methyl-2-pyrrolidone (NMP) | 0.8 | - | nih.govlu.se |

| 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP) | 44 | ~4 | nih.govlu.se |

| N-methylsuccinimide (MSI) | 0.4 | ~8 | nih.govlu.se |

| 2-hydroxy-N-methylsuccinimide (2-HMSI) | 20 | ~17 | nih.govlu.se |

Future Research Directions and Emerging Trends

Development of Novel and More Efficient Synthetic Routes

The synthesis of pyrrolidine-containing molecules is a cornerstone of many chemical research programs. While traditional methods for creating methyl pyrrolidine-2-carboxylate, such as the Fischer esterification of proline using reagents like thionyl chloride, are well-established, they often involve harsh conditions or hazardous materials. prepchem.comsciencemadness.org Current research is focused on developing more efficient, stereoselective, and environmentally friendly alternatives.

Emerging synthetic strategies include:

Catalytic Hydrogenation : The use of catalysts like palladium on carbon for the hydrogenation of pyrroline (B1223166) derivatives presents a cleaner route to the pyrrolidine (B122466) core. nih.gov

Photocycloaddition : Photochemical routes, such as the photocycloaddition of a diene to yield a bridged 2-aza-BCH scaffold, offer novel pathways to complex pyrrolidine structures. rsc.org

Directed Lithiation : Functionalizing the pyrrolidine scaffold can be achieved with high yield through directed lithiation, using electrophiles like methyl chloroformate to introduce the desired ester group. rsc.org

Alternative Esterification : Methods avoiding hazardous chlorinating agents like thionyl chloride are being developed. One such method involves passing hydrogen chloride gas through a solution of proline in an alcohol with a pyridine (B92270) catalyst, which is simpler and produces less waste. google.com

Multi-component Reactions : Automated, three-component reactions are being explored to generate libraries of related γ-lactam structures, showcasing a move towards high-throughput synthesis. uomustansiriyah.edu.iq

| Method | Starting Material Example | Key Reagents/Conditions | Advantages | Reference |

|---|---|---|---|---|

| Fischer Esterification | L-proline | Methanol (B129727), Thionyl Chloride | Well-established, quantitative yield | prepchem.com |

| Alternative Esterification | Proline | Methanol, Hydrogen Chloride Gas, Pyridine | Avoids thionyl chloride, less waste | google.com |

| Directed Lithiation | 2-aza-BCH scaffold | sec-Butyllithium, TMEDA, Methyl Chloroformate | High yield for functionalization | rsc.org |

| Reductive Cyclization | Alkene precursor | Grubbs catalyst, H2, Pd/C | Good yield for specific precursors | nih.gov |

Exploration of New Biological Activities and Therapeutic Targets

The pyrrolidine scaffold is a key feature in many pharmacologically active agents. nih.gov Derivatives of this compound are being actively investigated for a wide range of biological activities. The inherent structural properties of the proline ring allow for the development of conformationally restricted analogues that can be fine-tuned to interact with specific biological targets. sigmaaldrich.com

Current areas of exploration include:

Antimicrobial Agents : Pyrrolidine-2-one derivatives have demonstrated considerable antibacterial effects against various strains, including Escherichia coli and Staphylococcus aureus. uomustansiriyah.edu.iqrdd.edu.iq Some derivatives show selective inhibition against resistant bacteria like vancomycin-resistant Enterococcus faecalis. rdd.edu.iq

Anticancer Activity : Researchers are synthesizing and evaluating pyrrolidine derivatives for their cytotoxic effects against cancer cell lines. nih.govscispace.com For instance, novel 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives are being designed as potential multi-target tyrosine kinase receptor inhibitors for cancer therapy. mdpi.com

Enzyme Inhibition : Proline esters are being designed as potent inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4), which is a key target in the treatment of diabetes. nih.gov Some synthesized esters have shown inhibitory concentrations (IC50) better than the established drug Sitagliptin. nih.gov

Anticonvulsant and Anti-inflammatory Activity : The versatility of the pyrrolidine core has led to investigations into its potential for treating neurological disorders and inflammation. nih.gov

| Derivative Class | Biological Activity | Target Organism/System | Reference |

|---|---|---|---|

| Pyrrolidine-2-one derivatives | Antibacterial | E. coli, S. aureus, K. pneumoniae | rdd.edu.iq |

| Proline esters | Anti-diabetic (DPP-4 Inhibition) | Dipeptidyl peptidase-4 enzyme | nih.gov |

| (2-Oxoindolin-3-ylidene)methylpyrroles | Anticancer (Tyrosine Kinase Inhibition) | VEGF and PDGF signaling pathways | mdpi.com |

| Mixed ligand complexes | Antimicrobial | Gram-positive and Gram-negative bacteria | nih.gov |

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling faster, more efficient, and automated processes. beilstein-journals.orgnih.gov These technologies are being applied to predict reaction outcomes, optimize conditions, and even design novel synthetic routes from scratch.

Key trends in this area include:

Reaction Optimization : ML algorithms can analyze vast datasets of chemical reactions to predict how factors like temperature, solvent, and catalyst concentration will affect the yield and selectivity of a reaction. researchgate.netnih.gov This allows for the fine-tuning of synthesis parameters for compounds like this compound with fewer experiments. chemcopilot.com

Predictive Modeling : Artificial neural networks (ANN) and other models can capture complex, non-linear relationships between reaction inputs and outputs. researchgate.net This is particularly useful for complex or hazardous reactions where precise control is critical.

Generative AI for Synthesis Planning : Generative AI models are being developed to propose complete, step-by-step synthetic recipes for target molecules. youtube.com These models learn from existing chemical knowledge to suggest novel and efficient pathways, ensuring that the designed molecules are synthetically accessible. youtube.com This approach can accelerate the discovery of new pyrrolidine-based drug candidates and materials.

Advanced Computational Modeling for Drug Design and Materials Science

Computational modeling has become an indispensable tool in modern chemistry, allowing researchers to simulate molecular interactions and predict properties before a compound is ever synthesized. For derivatives of this compound, these techniques are crucial for rational drug design and materials science applications.

Future directions in computational modeling include:

Density Functional Theory (DFT) Calculations : DFT is used to investigate reaction pathways and understand the electronic structure of molecules. researchgate.net This insight helps in designing more efficient catalysts and optimizing reaction mechanisms for pyrrolidine synthesis.

Physiologically Based Pharmacokinetic (PBPK) Modeling : PBPK models are used to simulate the absorption, distribution, metabolism, and excretion of chemicals in the body. For pyrrolidine-related compounds like N-methyl pyrrolidone, these models help in assessing risk and establishing safe exposure limits by extrapolating data from animal studies to humans. nih.gov

Molecular Docking and Dynamics : These simulations are used to predict how a ligand, such as a this compound derivative, will bind to a biological target like an enzyme or receptor. This is fundamental to structure-based drug design, helping to identify promising candidates for further development.

Sustainable and Environmentally Friendly Manufacturing Processes

For the production of this compound and related compounds, key trends include:

Enzymatic Synthesis : Biocatalysis offers a green alternative to traditional chemical methods. For example, the enzymatic amidation of L-proline uses ammonia (B1221849) and produces only water as a byproduct, achieving a high atom economy of 86.4% compared to 45.5% for methods using thionyl chloride. rsc.org This approach also avoids the generation of hazardous waste like SO2 and HCl. rsc.org

Greener Solvents : Research is ongoing to replace hazardous solvents like dichloromethane (B109758) with more environmentally benign alternatives. rsc.org

常见问题

Q. Table 1: Comparative Reaction Conditions

| Derivative | Catalyst | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Base compound | HCl (gas) | Reflux | 75–85 | |

| 4-Fluoro derivative | H₂SO₄ | 60°C | 68 | |

| Brominated phenoxy analog | DCC/DMAP | RT | 52 |

Basic: How is this compound characterized structurally?

Methodological Answer:

A combination of spectroscopic and crystallographic techniques is employed:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm ester formation and substitution patterns. For stereoisomers, coupling constants (e.g., J = 5.5–9.4 Hz in pyrrolidine rings) resolve diastereomers .

- X-Ray Crystallography: Programs like SHELXL refine crystal structures, identifying bond lengths, angles, and stereochemistry .

- Chiral HPLC: Separates enantiomers using columns like Chiralpak IA/IB .

Advanced: How do stereochemical variations impact biological activity?

Methodological Answer:

Stereochemistry critically influences receptor binding and pharmacokinetics:

- Case Study: (2S,4S)-configured analogs show higher antimicrobial activity than (2R,4R) isomers due to optimized hydrogen bonding with target enzymes .

- QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models correlate substituent electronegativity (e.g., halogens) with IC₅₀ values in enzyme inhibition assays .

Q. Table 2: Stereochemical vs. Activity Data

| Configuration | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| (2S,4S) | Protease A | 0.12 | |

| (2R,4R) | Protease A | 2.8 |

Advanced: How can conflicting bioactivity data between analogs be resolved?

Methodological Answer:

Contradictions often arise from assay conditions or structural nuances:

- Assay Optimization: Standardize protocols (e.g., pH, temperature) to reduce variability. For example, fluorinated analogs may require lower pH for solubility .

- Computational Docking: Use Mercury or AutoDock to predict binding modes. A 4-chlorophenoxy group in one analog may sterically hinder active-site access vs. a smaller 4-fluoro group .

Advanced: What computational tools are recommended for analyzing reactivity and stability?

Methodological Answer:

- Density Functional Theory (DFT): Predicts reaction pathways and transition states (e.g., ester hydrolysis barriers) .

- Cambridge Structural Database (CSD): Identify common intermolecular interactions (e.g., hydrogen bonds in hydrochloride salts) using Mercury’s Materials Module .

Advanced: How are low yields in N-debenzylation reactions addressed?

Methodological Answer:

- Protecting Groups: Use Boc₂O to accelerate N-debenzylation (e.g., 77% yield in 18 h vs. 42% without Boc₂O) .

- Catalytic Hydrogenation: Optimize pressure (50–90 psi) and solvent (EtOAc) to minimize side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |